2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as tryptamine derivatives, have been known to interact with various receptors in the central nervous system .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to tryptamine and naproxen, it may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (cox) enzymes . This inhibition could potentially block the conversion of arachidonic acid to prostaglandin G, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
Given its structural similarity to tryptamine and naproxen, it might influence pathways involving serotonin and prostaglandins .
Result of Action
Based on its structural similarity to tryptamine and naproxen, it might exhibit anti-inflammatory and analgesic effects .
Preparation Methods
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an isopropyl group is added to a phenyl ring using an alkyl halide and a Lewis acid catalyst.
Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be introduced through an acylation reaction, where an acyl chloride reacts with an amine group to form the amide bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and nucleophilic bases.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is utilized in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Comparison with Similar Compounds
2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:
2-(1H-indol-3-yl)-N-phenyl-2-oxoacetamide: This compound lacks the isopropyl group, which may affect its biological activity and binding properties.
2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide: The presence of a methyl group instead of an isopropyl group may result in different chemical and biological properties.
2-(1H-indol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamide:
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12(2)13-7-9-14(10-8-13)21-19(23)18(22)16-11-20-17-6-4-3-5-15(16)17/h3-12,20H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCBTARZQOMGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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